molecular formula C19H22ClNO4S B2417462 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1706266-63-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2417462
CAS RN: 1706266-63-8
M. Wt: 395.9
InChI Key: QFOGWGWDNWDQAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C19H22ClNO4S. It contains a total of 51 atoms; 21 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 53 bonds; 32 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

The average mass of this compound is 395.900 Da and the monoisotopic mass is 395.095795 Da .

Scientific Research Applications

Docking Studies and Structural Analysis

Research involving compounds with similar structural features, such as tetrazole derivatives, has been conducted to understand their docking behavior and structural characteristics. For instance, Al-Hourani et al. (2015) explored the docking studies and crystal structure of two tetrazole derivatives, revealing insights into their molecular orientation and interactions within the active site of enzymes like cyclooxygenase-2, suggesting potential applications in designing enzyme inhibitors (Al-Hourani et al., 2015).

Environmental Mobility and Soil Transport

Another area of interest is the environmental behavior of structurally related compounds. Veeh et al. (1994) studied the transport characteristics of chlorsulfuron, a compound with a similar sulfonyl moiety, through soil columns. This research provides valuable information on the mobility of such compounds in agricultural soils, which could be relevant for understanding the environmental fate of "N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide" (Veeh et al., 1994).

Spectroscopic and Theoretical Studies

Olivato et al. (2009) conducted spectroscopic and theoretical studies on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides, revealing information about their molecular conformations and electronic interactions. Such studies provide a foundation for understanding the chemical behavior and potential reactivity of sulfonyl-containing compounds, possibly shedding light on the properties of the compound of interest (Olivato et al., 2009).

Antimicrobial Properties

Baranovskyi et al. (2018) researched arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, synthesizing compounds with potential antibacterial and antifungal activities. While not directly related, this study highlights the broader trend in exploring the biological activities of compounds with similar functional groups, which could be indicative of the potential biological or medicinal applications of "N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide" (Baranovskyi et al., 2018).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c1-25-18(16-5-3-4-6-17(16)20)13-21-19(22)12-9-14-7-10-15(11-8-14)26(2,23)24/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOGWGWDNWDQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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